molecular formula C20H24N4O2 B11986917 (E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

(E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B11986917
M. Wt: 352.4 g/mol
InChI Key: VPOFFCAWPSKAPK-KGENOOAVSA-N
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Description

(E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a hydroxybenzylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-benzylpiperazine with acetohydrazide, followed by the reaction with 2-hydroxybenzaldehyde. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylpiperazine and hydroxybenzylidene groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs .

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Its ability to inhibit the growth of harmful microorganisms suggests it could be developed into a therapeutic agent for treating infections .

Industry

In the industrial sector, (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide may be used in the synthesis of other chemical products, particularly those requiring the benzylpiperazine moiety.

Mechanism of Action

The mechanism of action of (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with microbial

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N4O2/c25-19-9-5-4-8-18(19)14-21-22-20(26)16-24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-9,14,25H,10-13,15-16H2,(H,22,26)/b21-14+

InChI Key

VPOFFCAWPSKAPK-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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